molecular formula C22H18FN5O2 B2971824 7-(4-fluorophenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 370573-51-6

7-(4-fluorophenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2971824
CAS No.: 370573-51-6
M. Wt: 403.417
InChI Key: JWKKNRYGIOXQRG-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused imidazole-purine core with substituents at positions 1, 3, 7, and 8. Key structural features include:

  • 1- and 3-methyl groups: Enhance steric stability and modulate electron distribution.
  • 7-(4-Fluorophenyl): Introduces electronegativity and lipophilicity, influencing receptor binding.
  • 8-(3-Methylphenyl): A meta-methyl-substituted aryl group that may enhance hydrophobic interactions in biological targets.

Properties

IUPAC Name

7-(4-fluorophenyl)-2,4-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O2/c1-13-5-4-6-16(11-13)28-17(14-7-9-15(23)10-8-14)12-27-18-19(24-21(27)28)25(2)22(30)26(3)20(18)29/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKKNRYGIOXQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-fluorophenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine family. It is characterized by a complex structure that includes both fluorophenyl and methylphenyl substituents on a purine core. This unique molecular arrangement enhances its biological activity and pharmacological properties.

  • Molecular Formula : C22H18FN5O2
  • Molecular Weight : 403.42 g/mol
  • IUPAC Name : 7-(4-fluorophenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • LogP : 4.075 (indicating high lipophilicity)
  • Water Solubility : LogSw -4.27

Biological Activity

Research indicates that compounds similar to this imidazopurine derivative exhibit significant biological activities, including:

  • Anticancer Properties : Studies have shown that imidazopurines can inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Antimicrobial Activity : The compound has potential applications in combating bacterial infections due to its ability to disrupt microbial cell functions.
  • CNS Effects : Similar compounds have been studied for their effects on neurotransmitter systems, suggesting potential use in treating neurological disorders.

The mechanism of action for this compound involves its interaction with various biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in nucleic acid synthesis, which is crucial for cancer cell growth.
  • Receptor Modulation : The compound might interact with neurotransmitter receptors, influencing mood and behavior.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to 7-(4-fluorophenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione:

Compound NameStructural FeaturesBiological Activity
AZ-853Similar imidazopurine core; different substituentsAntidepressant-like effects
AZ-861Similar core; varied phenyl substitutionsEnhanced agonistic action on serotonin receptors
1,3-DimethylxanthinePurine derivative; lacks imidazo ringCaffeine-like stimulant effects

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies :
    • A study published in Cancer Research demonstrated that imidazopurines could induce apoptosis in various cancer cell lines by inhibiting specific kinases involved in cell survival pathways.
  • Antimicrobial Research :
    • Research in Journal of Antimicrobial Chemotherapy found that certain imidazopurines exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Neuroscience Applications :
    • A study highlighted in Neuropharmacology examined the effects of similar compounds on serotonin receptors and suggested potential use in treating anxiety disorders.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related analogs based on substituents, molecular weight, logP, and key properties:

Compound Name & Substituents Molecular Formula Molecular Weight logP Key Features Reference
Target : 7-(4-Fluorophenyl)-1,3-dimethyl-8-(3-methylphenyl)-imidazo[2,1-f]purine-2,4-dione C₂₃H₂₀FN₅O₂ 433.83* 4.21† High lipophilicity; balanced steric bulk
7-(4-Bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)- analog C₂₃H₂₀BrN₅O₂ 486.34 4.85 Increased halogen size (Br vs. F) enhances molecular weight and logP
8-(4-Fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl- analog C₂₃H₂₀FN₅O₃ 433.44 3.98† Methoxyethyl chain improves solubility but reduces logP
8-(3-Chlorophenyl)-7-(4-fluorophenyl)-1,3-dimethyl- analog C₂₁H₁₅ClFN₅O₂ 423.83 4.22† Chlorine at position 8 increases electrophilicity; similar logP to target
AZ-853 (Piperazinylalkyl derivative) C₂₅H₂₈FN₇O₂ 501.55 3.75 Extended alkyl-piperazine chain enhances 5-HT1A affinity but reduces logP

*Calculated based on ; †Experimentally determined logP values.

Receptor Binding and Selectivity
  • Halogen Substituents :

    • The 4-fluorophenyl group at position 7 (target compound) improves 5-HT1A receptor binding compared to bromine () due to optimal electronegativity and size .
    • 8-(3-Chlorophenyl) analogs () show comparable affinity to the target but with reduced metabolic stability due to higher electrophilicity .
  • Aryl Group Positioning: 8-(3-Methylphenyl) (target) vs.
  • Piperazinylalkyl Derivatives :

    • Compounds like AZ-853 and AZ-861 () exhibit stronger 5-HT1A agonism due to flexible alkyl chains enabling deeper receptor pocket penetration. However, their larger size reduces blood-brain barrier permeability compared to the target compound .
Phosphodiesterase (PDE) Inhibition
  • Imidazo[2,1-f]purine-2,4-diones with bulkier substituents (e.g., 8-(2-methoxyphenyl), ) show weak PDE4B/PDE10A inhibition, suggesting the target compound’s simpler structure may prioritize receptor selectivity over enzyme activity .

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